molecular formula C20H39NO3 B043508 N-acetylsphingosine CAS No. 3102-57-6

N-acetylsphingosine

Cat. No. B043508
CAS RN: 3102-57-6
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-QUDYQQOWSA-N
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Description

Synthesis Analysis

The synthesis of N-acetylsphingosine involves the acetylation of sphingosine . Sphingosine, a structural backbone of sphingolipids, is an amphiphilic molecule that can aggregate into micelles and micellar aggregates .


Molecular Structure Analysis

The molecular structure of N-acetylsphingosine consists of a sphingosine backbone with an acetyl group attached . The structure can vary depending on the chain length and degree of saturation of the fatty acids .


Chemical Reactions Analysis

N-acetylsphingosine can interact with both amyloid-β (Aβ) and metal ions, affecting the aggregation of metal-free Aβ and metal–Aβ . It has been found that N-acetylsphingosine and its derivatives could directly interact with pathological factors in Alzheimer’s disease (AD) and modify their pathogenic properties .

Scientific Research Applications

  • Cell Signaling and Fibroblast Proliferation : C2-ceramide increases phosphatidylinositol 3-kinase activity, contributing to tumor necrosis factor-alpha (TNF-α) signaling effects and fibroblast proliferation (Hanna et al., 1999).

  • Biochemical Analysis : N-acetylpsychosine, related to N-acetylsphingosine, serves as an internal standard for high-performance liquid chromatography analysis of glycosphingolipids, aiding in reproducible results in cell studies (Cecconi et al., 1991).

  • DNA Synthesis Inhibition : C2-ceramide inhibits DNA synthesis stimulated by sphingosine 1-phosphate in rat fibroblasts. This inhibition is partially prevented by insulin (Gomez-Muñoz et al., 1995).

  • Antileukemic Activities : N-(R)- and N-(S)-lactylsphingosine show higher antileukemic activities compared to N-acetylsphingosine, highlighting its potential in cancer treatment (Azuma et al., 2003).

  • Enzymatic Activity : An enzyme in Madin-Darby canine kidney cell and mouse tissue homogenates catalyzes the esterification of N-acetylsphingosine at a specific pH, indicating a role in cellular metabolism (Abe et al., 1996).

  • Ceramide-induced Apoptosis : Research has shown that ceramide, including C2-ceramide, induces apoptosis in various cell types, suggesting its potential use in treatments targeting cell death mechanisms (Sawai et al., 1995; Matsunaga et al., 2004; Baek et al., 2001).

  • Differential Cytotoxic Effects : C6-Ceramide is more cytotoxic than C2-Ceramide, with variations in their intracellular accumulation influencing apoptotic effects (Di Bartolomeo et al., 2015).

  • Mitochondrial Impact : Ceramides, including C2-ceramide, can lead to cytochrome c release from isolated mitochondria, impacting mitochondrial functions (Ghafourifar et al., 1999).

Future Directions

Future research could focus on understanding the connection between ceramides, such as N-acetylsphingosine, and diseases like AD . Additionally, the development of inhibitors and activators targeting specific ceramides could be a promising direction for innovative therapeutic tools .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-QUDYQQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016802
Record name N-Acetylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylsphingosine

CAS RN

3102-57-6
Record name C2-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-C18-SPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
A Abe, JA Shayman, NS Radin - Journal of Biological Chemistry, 1996 - ASBMB
… The enzyme has a pH optimum of 4.2 and a K m of 9.4 µM for N-acetylsphingosine … N-acetylsphingosine, the formation of free arachidonic acid and O-arachidonoyl-N-acetylsphingosine …
Number of citations: 116 www.jbc.org
RC Gaver, CC Sweeley - Journal of the American Chemical …, 1966 - ACS Publications
… of the secondary, allylic hydroxyl group in N-acetylsphingosine were … When N-acetylsphingosine was treated for prolonged … On the other hand, exposure of N-acetylsphingosine to three …
Number of citations: 197 pubs.acs.org
FY XU, SL KELLY, GM HATCH - Biochemical Journal, 1999 - portlandpress.com
… N-acetylsphingosine or N-hexanoylsphingosine stimulated [1,3-$H]glycerol incorporation into phosphatidylglycerol and cardiolipin, with N-acetylsphingosine … the N-acetylsphingosine-…
Number of citations: 33 portlandpress.com
DF Birt, AH Merrill Jr, T Barnett, B Enkvetchakul… - 1998 - Taylor & Francis
The sphingoid base backbones of sphingolipids are highly bioactive compounds that affect cell growth, differentiation, diverse cell behaviors, and programmed cell death. Therefore, the …
Number of citations: 35 www.tandfonline.com
T Lee, M Ou, K Shinozaki, B Malone… - Journal of Biological …, 1996 - Elsevier
We have previously identified a novel CoA-independent transacetylase in the membrane fraction of HL-60 cells that transfers the acetate group from platelet activating factor (PAF) to a …
Number of citations: 71 www.sciencedirect.com
K Wong, XB Li, N Hunchuk - Journal of Biological Chemistry, 1995 - ASBMB
… In the present study, the relative effects of cell-permeable ceramides, N-acetylsphingosine (C 2 -ceramide) and N-hexanoylsphingosine (C 6 -ceramide), on neutrophil responses were …
Number of citations: 76 www.jbc.org
GA Nores, N Hanai, SB Levery, HL Eaton… - Carbohydrate …, 1988 - Elsevier
… (DJ and D, with N-acetylsphingosine (DJ appear as Figs. 5E and … N-acetylsphingosine at 6 1.795, the same chemical shift found for the methyl group resonance of N-acetylsphingosine …
Number of citations: 47 www.sciencedirect.com
SB MERONI, DF CÁNEPA, EH PELLIZZARI… - Journal of …, 1999 - Wiley Online Library
In the present study, a possible role of ceramide in the regulation of Sertoli cell function was investigated. Intracellular ceramide levels were increased by adding N‐acetylsphingosine (…
Number of citations: 17 onlinelibrary.wiley.com
Z Kiss, E Deli - FEBS letters, 1995 - Elsevier
… It has recently been reported [1] that in rat fibroblasts the cell-permeable ceramide analog N-acetylsphingosine (C~ceramide) can inhibit phospholipase D (PLD)-mediated hydrolysis of …
Number of citations: 13 www.sciencedirect.com
JA Keelan, MD Mitchell - Prostaglandins & other lipid mediators, 1998 - Elsevier
The aim of the present study was to investigate the effects of the lipid mediator, ceramide, on prostaglandin and cytokine production by human placental, choriodecidual, and amnion …
Number of citations: 9 www.sciencedirect.com

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